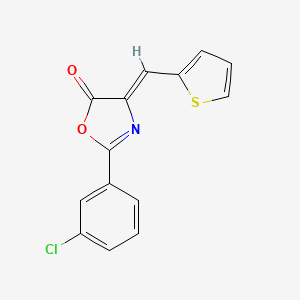![molecular formula C20H24N2O4 B11692101 N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide](/img/structure/B11692101.png)
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide: is a synthetic organic compound with the molecular formula C20H24N2O4 and a molecular weight of 356.425 g/mol . This compound is characterized by its complex structure, which includes benzoylamino and benzamide functional groups connected through ethoxy linkages.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds such as 2-(benzoylamino)ethanol and 2-(2-(benzoylamino)ethoxy)ethanol.
Ethoxylation: These intermediates undergo ethoxylation reactions to form 2-(2-(2-(benzoylamino)ethoxy)ethoxy)ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide involves its interaction with specific molecular targets and pathways. The benzoylamino and benzamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The ethoxy linkages provide flexibility and enhance the compound’s ability to interact with various targets .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(benzoylamino)phenyl)benzamide
- N-{[(benzoylamino)methoxy]methyl}benzamide
- 2-benzylamino-N-(4-ethoxy-phenyl)-2-thioxo-acetamide
- 4-ethoxy-N-(2-ethoxyphenyl)benzamide
Uniqueness
N-(2-{2-[2-(benzoylamino)ethoxy]ethoxy}ethyl)benzamide is unique due to its specific combination of benzoylamino and benzamide groups connected through ethoxy linkages. This structure provides distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C20H24N2O4 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
N-[2-[2-(2-benzamidoethoxy)ethoxy]ethyl]benzamide |
InChI |
InChI=1S/C20H24N2O4/c23-19(17-7-3-1-4-8-17)21-11-13-25-15-16-26-14-12-22-20(24)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,23)(H,22,24) |
Clave InChI |
MWSBXDXXNMRDHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NCCOCCOCCNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Heptyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11692032.png)
![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11692041.png)

![2-(3-ethoxy-4-hydroxyphenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B11692064.png)
![4-methoxy-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B11692067.png)


![N-[3-(3-methylphenoxy)-5-nitrophenyl]-2-phenylquinoline-4-carboxamide](/img/structure/B11692076.png)

![N-[5-(3,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B11692092.png)
![(4Z)-4-[(2-bromophenyl)methylidene]-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazol-5-one](/img/structure/B11692094.png)
![2-[(E)-{2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-methoxyphenol](/img/structure/B11692098.png)
